N,N'-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide
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Overview
Description
N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-aminobenzaldehyde with benzene-1,4-dicarboxylic acid under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers, dyes, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to form specific interactions, such as hydrogen bonds or π-π stacking, with target molecules. These interactions can modulate the activity of the target, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide: Similar in structure but may have different substituents or functional groups.
Chlorambucil: A related compound used in chemotherapy, known for its alkylating properties.
N,N’-di[2-chloro-4-(dimethylamino)benzylidene]carbonic dihydrazide: Another compound with similar structural features but different functional groups.
Uniqueness
N,N’-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C34H24Cl2N4O2 |
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Molecular Weight |
591.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(benzylideneamino)-2-chlorophenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O2/c35-29-19-27(37-21-23-7-3-1-4-8-23)15-17-31(29)39-33(41)25-11-13-26(14-12-25)34(42)40-32-18-16-28(20-30(32)36)38-22-24-9-5-2-6-10-24/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
SBTJJLIVYPVFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)N=CC5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
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